4-Bromo-2-chloro-6-methoxybenzaldehyde
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Overview
Description
4-Bromo-2-chloro-6-methoxybenzaldehyde is an aromatic aldehyde compound with the molecular formula C8H6BrClO2 and a molecular weight of 249.49 g/mol . This compound is characterized by the presence of bromine, chlorine, and methoxy substituents on a benzaldehyde ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-chloro-6-methoxybenzaldehyde can be synthesized through the reaction of 4-bromo-2-chloro-6-methylphenol with a suitable oxidizing agent. The intermediate compound formed is then treated with a suitable reagent to produce the final product.
Industrial Production Methods: Industrial production methods for this compound typically involve multi-step synthesis processes. One such method includes combining 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride in the presence of tetrahydrofuran (THF) and a solvent . The resulting intermediate is then treated with a formyl source and further processed to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-chloro-6-methoxybenzaldehyde undergoes various types of reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of electron-withdrawing groups.
Nucleophilic Substitution: The compound can also undergo nucleophilic substitution reactions, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions:
Bromination: Bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a catalyst.
Friedel-Crafts Alkylation: Alkyl halides (e.g., CH3Cl) with aluminum chloride (AlCl3) as a catalyst.
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) as reagents.
Major Products Formed:
Bromination: Introduction of bromine atoms at specific positions on the benzene ring.
Friedel-Crafts Alkylation: Formation of alkyl-substituted benzene derivatives.
Nitration: Formation of nitro-substituted benzene derivatives.
Scientific Research Applications
4-Bromo-2-chloro-6-methoxybenzaldehyde has several applications in scientific research:
Organic Chemistry: Used as a reagent for the synthesis of other organic compounds.
Pharmacology and Biochemistry: Employed in research to study the effects of the compound on living organisms.
Solid-Phase Synthesis: Utilized as a building block in the synthesis of nonacid degradable linkers for solid-phase synthesis.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-methoxybenzaldehyde involves its participation in electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups such as bromine and chlorine enhances the compound’s reactivity towards electrophiles and nucleophiles . The molecular targets and pathways involved in these reactions include the formation of intermediates such as benzenonium ions and negatively charged intermediates .
Comparison with Similar Compounds
Comparison: 4-Bromo-2-chloro-6-methoxybenzaldehyde is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and versatility in organic synthesis. In contrast, similar compounds like 4-Bromo-2-methoxybenzaldehyde and 6-Bromovanillin lack the chlorine substituent, which may affect their reactivity and applications .
Properties
Molecular Formula |
C8H6BrClO2 |
---|---|
Molecular Weight |
249.49 g/mol |
IUPAC Name |
4-bromo-2-chloro-6-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6BrClO2/c1-12-8-3-5(9)2-7(10)6(8)4-11/h2-4H,1H3 |
InChI Key |
OICBDJRNMZYVQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Br)Cl)C=O |
Origin of Product |
United States |
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